molecular formula C11H25NO3Si B13168677 3-((tert-butyldimethylsilyl)oxy)-N-methoxy-N-methylpropanamide

3-((tert-butyldimethylsilyl)oxy)-N-methoxy-N-methylpropanamide

Cat. No.: B13168677
M. Wt: 247.41 g/mol
InChI Key: MNIUVFSODVGLOC-UHFFFAOYSA-N
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Description

3-((tert-Butyldimethylsilyl)oxy)-N-methoxy-N-methylpropanamide is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity. The TBDMS group is commonly employed to protect hydroxyl groups during chemical reactions, allowing for selective transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-butyldimethylsilyl)oxy)-N-methoxy-N-methylpropanamide typically involves the protection of a hydroxyl group with a TBDMS group. One common method involves the reaction of a hydroxyl-containing compound with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and purities.

Chemical Reactions Analysis

Types of Reactions

3-((tert-Butyldimethylsilyl)oxy)-N-methoxy-N-methylpropanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PhIO, PhI(OAc)2, metal triflates, TEMPO

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles, suitable catalysts

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can yield alcohols.

Scientific Research Applications

3-((tert-Butyldimethylsilyl)oxy)-N-methoxy-N-methylpropanamide has various applications in scientific research:

    Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.

    Biology: Employed in the synthesis of biologically active molecules where selective protection and deprotection of functional groups are required.

    Medicine: Utilized in the development of pharmaceuticals where the TBDMS group can protect sensitive hydroxyl groups during multi-step syntheses.

    Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-((tert-butyldimethylsilyl)oxy)-N-methoxy-N-methylpropanamide primarily involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether linkage with the hydroxyl group, preventing it from participating in unwanted side reactions. This allows for selective transformations of other functional groups in the molecule. The deprotection of the TBDMS group can be achieved using fluoride ions, typically from tetra-n-butylammonium fluoride (TBAF), which cleaves the silyl ether bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((tert-Butyldimethylsilyl)oxy)-N-methoxy-N-methylpropanamide is unique due to its combination of the TBDMS protecting group with an amide functionality. This allows for selective protection of hydroxyl groups while providing an amide group that can participate in further chemical transformations.

Properties

Molecular Formula

C11H25NO3Si

Molecular Weight

247.41 g/mol

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-N-methoxy-N-methylpropanamide

InChI

InChI=1S/C11H25NO3Si/c1-11(2,3)16(6,7)15-9-8-10(13)12(4)14-5/h8-9H2,1-7H3

InChI Key

MNIUVFSODVGLOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC(=O)N(C)OC

Origin of Product

United States

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